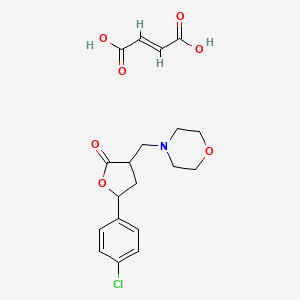
(E)-but-2-enedioic acid;5-(4-chlorophenyl)-3-(morpholin-4-ylmethyl)oxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-but-2-enedioic acid;5-(4-chlorophenyl)-3-(morpholin-4-ylmethyl)oxolan-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a butenedioic acid moiety, a chlorophenyl group, and a morpholinylmethyl-substituted oxolanone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;5-(4-chlorophenyl)-3-(morpholin-4-ylmethyl)oxolan-2-one typically involves multi-step organic reactions. The process begins with the preparation of the butenedioic acid derivative, followed by the introduction of the chlorophenyl group through electrophilic aromatic substitution. The final step involves the formation of the oxolanone ring and the attachment of the morpholinylmethyl group under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to optimize the yield and minimize by-products. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-but-2-enedioic acid;5-(4-chlorophenyl)-3-(morpholin-4-ylmethyl)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(E)-but-2-enedioic acid;5-(4-chlorophenyl)-3-(morpholin-4-ylmethyl)oxolan-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-but-2-enedioic acid;5-(4-chlorophenyl)-3-(morpholin-4-ylmethyl)oxolan-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(E)-but-2-enedioic acid derivatives: Compounds with similar butenedioic acid moieties.
Chlorophenyl-substituted oxolanones: Compounds with similar chlorophenyl and oxolanone structures.
Morpholinylmethyl-substituted compounds: Compounds with similar morpholinylmethyl groups.
Uniqueness
(E)-but-2-enedioic acid;5-(4-chlorophenyl)-3-(morpholin-4-ylmethyl)oxolan-2-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
124500-22-7 |
|---|---|
Molecular Formula |
C19H22ClNO7 |
Molecular Weight |
411.8 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;5-(4-chlorophenyl)-3-(morpholin-4-ylmethyl)oxolan-2-one |
InChI |
InChI=1S/C15H18ClNO3.C4H4O4/c16-13-3-1-11(2-4-13)14-9-12(15(18)20-14)10-17-5-7-19-8-6-17;5-3(6)1-2-4(7)8/h1-4,12,14H,5-10H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
ISHLTOLRZHTTPR-WLHGVMLRSA-N |
Isomeric SMILES |
C1COCCN1CC2CC(OC2=O)C3=CC=C(C=C3)Cl.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
C1COCCN1CC2CC(OC2=O)C3=CC=C(C=C3)Cl.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















